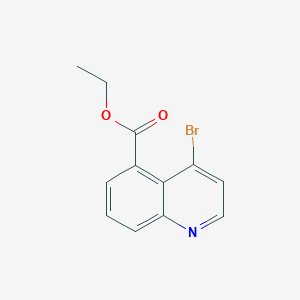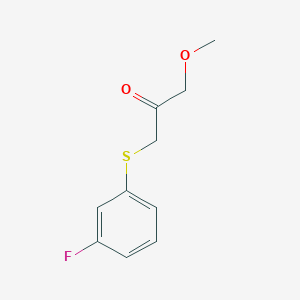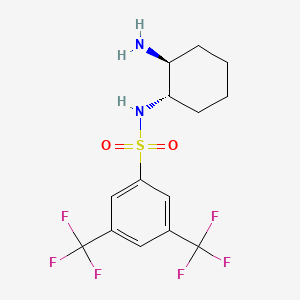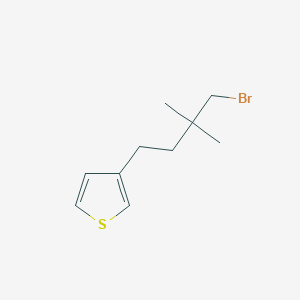
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetra (4-pyridyl) porphyrin iron is a porphyrin-based compound containing iron. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of iron into the porphyrin ring enhances its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron typically involves the reaction of 5,10,15,20-Tetra (4-pyridyl) porphyrin with an iron salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization .
Industrial Production Methods
Industrial production of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetra (4-pyridyl) porphyrin iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation reactions, forming higher oxidation states.
Reduction: The iron center can also be reduced to lower oxidation states.
Substitution: The pyridyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of iron(IV) or iron(V) species, while reduction reactions can produce iron(II) species .
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetra (4-pyridyl) porphyrin iron has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron involves its ability to coordinate with various substrates through its iron center. The iron center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetra (4-methylpyridyl) porphyrin iron
- 5,10,15,20-Tetra (4-phenylpyridyl) porphyrin iron
- 5,10,15,20-Tetra (4-carboxypyridyl) porphyrin iron
Uniqueness
5,10,15,20-Tetra (4-pyridyl) porphyrin iron is unique due to its specific pyridyl substituents, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The presence of iron also imparts unique redox properties, making it suitable for applications in catalysis and photodynamic therapy .
Eigenschaften
Molekularformel |
C40H24FeN8 |
|---|---|
Molekulargewicht |
672.5 g/mol |
IUPAC-Name |
iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Fe/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
InChI-Schlüssel |
DUVWLFDRXHMGJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


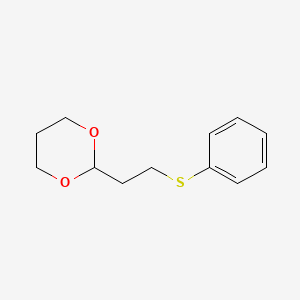
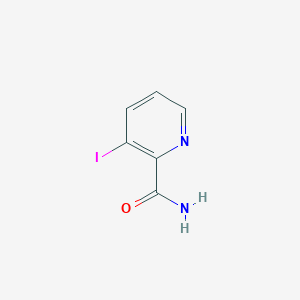
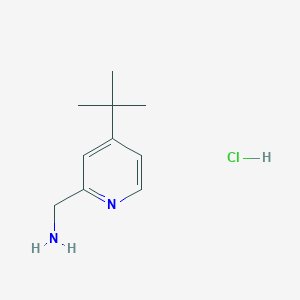

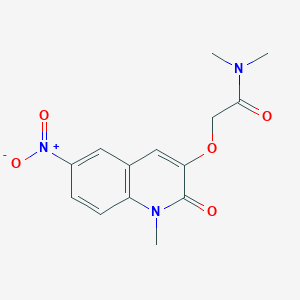
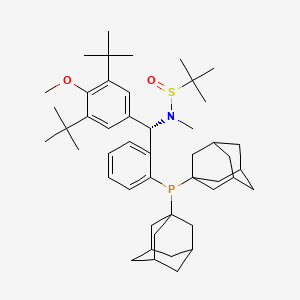

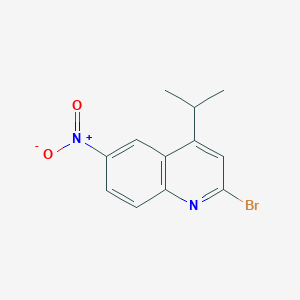
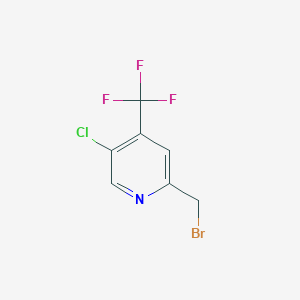
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
